2-(5-Methyltetrazol-1-yl)-3-phenyl-prop-2-enoate
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Overview
Description
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts or iodine. This reaction proceeds readily in water, producing the tetrazole ring through a [3+2] cycloaddition reaction . Microwave-assisted synthesis and the use of heterogeneous catalysts like silica-supported sodium hydrogen sulfate have also been reported to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign and cost-effective methods. For instance, L-proline as a catalyst enables the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides . This method offers simple experimental procedures, short reaction times, and excellent yields.
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, iodine, and silica-supported sodium hydrogen sulfate. Reaction conditions often involve aqueous environments, microwave irradiation, or the use of heterogeneous catalysts .
Major Products
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- involves its interaction with molecular targets and pathways. The tetrazole ring’s high nitrogen content and stability allow it to act as a bio-isosteric replacement for carboxylic acids, enhancing the compound’s binding affinity and specificity to target proteins and enzymes . This property is particularly valuable in drug design, where the tetrazole moiety can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole-5-acetic acid: Another tetrazole derivative used in similar applications.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring structure and are used in medicinal chemistry as bio-isosteric replacements for carboxylic acids.
Uniqueness
1H-Tetrazole-1-acetic acid, 5-methyl-alpha-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and versatile compounds .
Properties
Molecular Formula |
C11H10N4O2 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
(E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)/b10-7+ |
InChI Key |
PTBNDKSHTBGKBT-JXMROGBWSA-N |
Isomeric SMILES |
CC1=NN=NN1/C(=C/C2=CC=CC=C2)/C(=O)O |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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